ethyl 2-[2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl]acetate
Description
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Properties
IUPAC Name |
ethyl 2-[2-(2-chloropyridin-3-yl)benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-2-22-14(21)10-20-13-8-4-3-7-12(13)19-16(20)11-6-5-9-18-15(11)17/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNNFPCGFZJHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Biological Activity
Ethyl 2-[2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl]acetate is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of a benzimidazole core substituted with a chloro-pyridinyl moiety. Its molecular formula is with a molar mass of approximately 304.76 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 304.76 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those similar to this compound. For instance, compounds with a benzimidazole scaffold have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Pathogen | MIC (µg/ml) |
|---|---|---|
| Benzimidazole Derivative A | S. aureus | 4 |
| Benzimidazole Derivative B | E. coli | 8 |
| Ethyl 2-[...]-acetate | TBD | TBD |
Anticancer Properties
Benzimidazole derivatives have garnered interest in cancer research due to their potential as anticancer agents. Studies suggest that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways related to tumor growth .
Case Study: Anticancer Activity
A study conducted on a series of benzimidazole derivatives indicated that compounds similar to this compound exhibited cytotoxic effects against human cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent response with IC50 values ranging from 5 to 20 µM.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may function as an inhibitor of certain enzymes or receptors involved in critical cellular processes. For example, it could inhibit kinases or other proteins that play roles in cell signaling pathways associated with growth and survival.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that benzimidazole derivatives, including ethyl 2-[2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl]acetate, can exhibit significant antimicrobial properties. These compounds often inhibit enzymes critical for the growth of fungi and bacteria, positioning them as potential candidates for developing new antimicrobial agents .
Anticancer Potential
The compound's ability to interact with specific biological targets suggests potential anticancer properties. Studies have shown that certain benzimidazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation . this compound could be further investigated for its effects on various cancer cell lines.
GPR39 Agonism
This compound has been identified as a GPR39 agonist, which plays a role in metabolic regulation and inflammation. The activation of GPR39 has implications for treating metabolic disorders and conditions related to inflammation . Further studies could elucidate the therapeutic potential of this compound in metabolic diseases.
Material Science
Organic Electronics
In material science, this compound is being explored as a building block for organic electronic materials. Its unique electronic properties may allow it to be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Polymer Chemistry
The compound's reactivity can also be harnessed in polymer chemistry to create novel materials with tailored properties. Its incorporation into polymer matrices may enhance mechanical strength or introduce specific functionalities that are desirable for various applications .
Biological Studies
Cellular Interaction Studies
Research into the interactions of this compound with cellular receptors is crucial for understanding its biological effects. Studies have shown that it can modulate receptor activity and influence cellular pathways associated with GPR39 . This area of research is vital for developing new therapeutic strategies targeting metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
